1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
Overview
Description
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Chlorination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole and pyridine rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone
- **1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-propanone
- **1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-butanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the trifluoromethyl and chloro groups enhances its reactivity and stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N3O/c12-7-1-6(10(13,14)15)3-19-8(7)5-2-20-21(4-5)9(22)11(16,17)18/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQXXQLBJHSFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CN(N=C2)C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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